molecular formula C15H18N2O2S B1442174 tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate CAS No. 335255-43-1

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate

Cat. No.: B1442174
CAS No.: 335255-43-1
M. Wt: 290.4 g/mol
InChI Key: JNJJINIJWXHEQQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C15H18N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, an amino group, and a thiophene ring, which contribute to its unique chemical properties.

Scientific Research Applications

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate typically involves the reaction of 2-amino-4-(thiophen-2-yl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the thiophene ring.

    2-Amino-4-(thiophen-2-yl)phenol: Similar but without the tert-butyl carbamate group.

    N-(tert-Butoxycarbonyl)-2-aminothiophene: Contains the thiophene ring and tert-butyl group but differs in the position of the amino group.

Uniqueness

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate is unique due to the combination of its tert-butyl group, amino group, and thiophene ring. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.

Properties

IUPAC Name

tert-butyl N-(2-amino-4-thiophen-2-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJJINIJWXHEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727648
Record name tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335255-43-1
Record name tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (2 g, 6.2 mmol, 1.0 eq.) in ethanol (20 mL) and methanol (20 mL) was added 10% Pd/C (0.66 g, 0.1 eq.). The reaction mixture was stirred 12 h under a hydrogen atmosphere. The reaction was filtered and the filtrate was concentrated under reduced pressure to give tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (1.25 g, 69% yield) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (1.6 g, 4.99 mmol, 1 eq.) in methanol (20 mL) was added hydrazine hydrate (14 mL) and ferric chloride (0.05 g, 0.3 mmol, 0.06 eq.). The resulting mixture was warmed to 60° C. and stirred for 2 h. The reaction was then filtered through Celite, the solids were washed with MeOH. The filtrate was concentrated under reduced pressure. Water was added to the residue and the suspension was stirred for 1 h. The obtained solid was filtered, washed with hexanes then dried to yield tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (1.2 g, 83% yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Prepared from (2-nitro-4-thiophen-2-yl-phenyl)-carbamic acid tert.-butyl ester (Example C3) by catalytic hydrogenation with Pd/C according to the general procedure G (method a). Obtained as a beige powder (151 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of tert-butyl (4-bromo-2-nitrophenyl)carbamate (19.4 g, 61.2 mmol), thiophene-2-boronic acid (9.94 g, 77.7 mmol) and K2CO3 (22.2 g, 160 mmol) in 60 mL of dioxane and 60 mL of water was degassed by bubbling nitrogen through the mixture for 30 min. Next, Pd[PPh3]4 (5.25 g, 4.53 mmol) was added and the heterogeneous mixture was warmed to reflux for 20 h. The mixture was cooled and diluted with ethyl acetate, washed with water and brine, dried (MgSO4), and concentrated. The resulting solid was dissolved in diethylether (500 mL) and filtered through a pad of silica. The solvents were removed under reduced pressure to yield the yellow-brown solid: 1H NMR (600 MHz, CDCl3): δ 9.65 (s, 9H), 8.58 (d, J=8.8 Hz, 1H), 8.39 (d, J=2.1 Hz, 1H), 7.81 (dd, J=8.8, 1.8 Hz, 1H), 7.32 (m, 2H), 7.09 (dd, J=5.3, 3.8 Hz, 1H), 1.54 (s, 9H); MS (ESI+): cal'd [M+Na]+ 343.1, obs'd 343.1.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step One
Name
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd[PPh3]4
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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